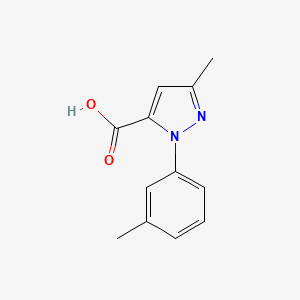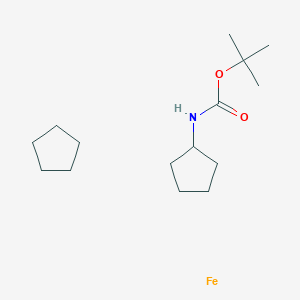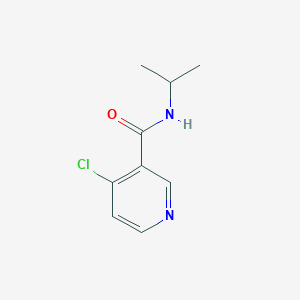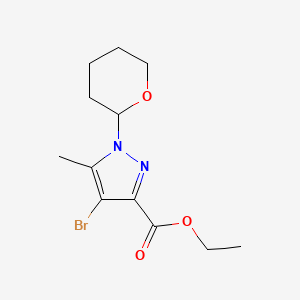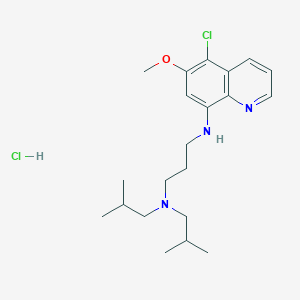![molecular formula C13H11N3 B13986987 2-Phenylpyrazolo[1,5-a]pyridin-3-amine CAS No. 122643-82-7](/img/structure/B13986987.png)
2-Phenylpyrazolo[1,5-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpyrazolo[1,5-a]pyridin-3-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring.
Méthodes De Préparation
The synthesis of 2-Phenylpyrazolo[1,5-a]pyridin-3-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of dimethylamino leaving groups to control regioselectivity, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Phenylpyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Phenylpyrazolo[1,5-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyridin-3-amine involves its role as an inhibitor of ERK1 and ERK2, which are part of the mitogen-activated protein kinase (MAPK) pathway. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, differentiation, and survival . This inhibition occurs through ATP-competitive binding, preventing the phosphorylation and activation of downstream targets .
Comparaison Avec Des Composés Similaires
2-Phenylpyrazolo[1,5-a]pyridin-3-amine can be compared to other phenylpyrazole derivatives, such as:
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: This compound also inhibits ERK1 and ERK2 but has a different substitution pattern, which may affect its potency and selectivity.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and the attached substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on ERK1 and ERK2, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
122643-82-7 |
|---|---|
Formule moléculaire |
C13H11N3 |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
2-phenylpyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C13H11N3/c14-12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-9H,14H2 |
Clé InChI |
ZCKNCOJDTMLMFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



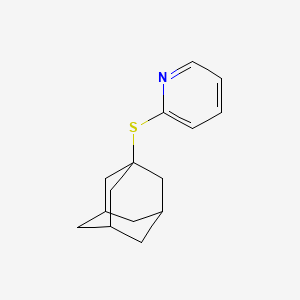
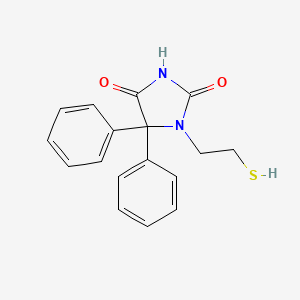

![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)


